molecular formula C9H9NO2 B8224353 5-Aminoisochroman-1-one

5-Aminoisochroman-1-one

Cat. No.: B8224353
M. Wt: 163.17 g/mol
InChI Key: AMUHXYUXPWMUHU-UHFFFAOYSA-N
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Description

5-Aminoisochroman-1-one ( 911034-58-7) is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . As a versatile heterocyclic building block, this compound is of significant interest in medicinal chemistry and organic synthesis for constructing more complex molecular architectures. Its structure, featuring both an amino group and a lactone ring, makes it a valuable precursor for the development of pharmaceuticals and biologically active molecules. The primary research applications of this compound stem from its role as a synthetic intermediate. Researchers utilize such amino-substituted isochromanones as key starting materials in the synthesis of various heterocyclic compounds . Although specific biological data for this exact analogue is limited in the public domain, closely related structures like 5-amino-1H-isochromen-1-one are well-established as core scaffolds in chemical research . This suggests potential utility in developing protease inhibitors, enzyme substrates, or fluorescent probes, pending further investigation. This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should handle this material with appropriate precautions in a controlled laboratory environment. For comprehensive details, including shipping information and specific batch data, please consult the product documentation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-3,4-dihydroisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-3H,4-5,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUHXYUXPWMUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Aminoisochroman 1 One and Its Key Precursors

Established Synthetic Routes to the Isochroman-1-one (B1199216) Core

The isochroman-1-one scaffold is a privileged structure found in numerous natural products and serves as a key intermediate in medicinal chemistry. rsc.org Consequently, a variety of synthetic methods for its construction have been developed.

Cyclization Reactions for Isochroman-1-one Ring Formation

The formation of the bicyclic isochroman-1-one ring system is most commonly achieved through intramolecular cyclization reactions. These reactions typically involve the formation of a lactone ring fused to a benzene (B151609) ring.

One of the classical and widely employed methods is the oxa-Pictet-Spengler reaction . This reaction involves the condensation of a β-arylethanol derivative with a carbonyl compound, followed by an acid-catalyzed cyclization to form the isochroman (B46142) ring. unipi.it Various acid catalysts, including sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid, have been utilized to promote this transformation. unipi.it More recently, milder and more environmentally friendly promoters such as bismuth triflate and zeolites have been explored. unipi.itconicet.gov.ar

Another significant approach involves the cyclocarbonylative Sonogashira reaction . This tandem process combines a carbonylative Sonogashira coupling of a suitable ethynyl (B1212043) alcohol with an aryl iodide, followed by a spontaneous cyclization to yield alkylidene-functionalized isochromans. unipi.it This method offers high yields and excellent stereoselectivity. unipi.it

Transition metal-catalyzed reactions have also emerged as powerful tools for isochroman-1-one synthesis. For instance, rhodium(III)-catalyzed annulation of benzoic acids with nitroalkenes provides a direct, one-step synthesis of 3,4-disubstituted isochroman-1-ones with high regioselectivity. acs.org This method demonstrates good functional group tolerance and allows for the synthesis of sterically hindered derivatives.

Furthermore, electrophilic cyclization of 2-alkynylaryl esters using diorganyl dichalcogenides and an oxidant like Oxone offers a route to 4-chalcogenyl-1H-isochromen-1-ones. acs.org This method proceeds under mild conditions and provides good to excellent yields. acs.org

A Brønsted acid-mediated intramolecular cyclization of ortho-alkynylarylesters can also lead to the formation of isochromen-1-ones. cuny.edu In some cases, this reaction can produce a mixture of regioisomers, including isobenzofuran-1-ones. cuny.edu

The following table summarizes some of the key cyclization strategies for the isochroman-1-one core:

Reaction Type Key Reactants Catalyst/Reagent Key Features
Oxa-Pictet-Spenglerβ-arylethanol, Carbonyl compoundAcid catalysts (H₂SO₄, TsOH), Bismuth triflateWidely applicable, various promoters available. unipi.itconicet.gov.ar
Cyclocarbonylative SonogashiraEthynyl alcohol, Aryl iodidePdCl₂(PPh₃)₂, COHigh yield, stereoselective. unipi.it
Rh(III)-Catalyzed AnnulationBenzoic acid, Nitroalkene[Cp*RhCl₂]₂, AgSbF₆One-step, high regioselectivity. acs.org
Electrophilic Cyclization2-Alkynylaryl ester, Diorganyl dichalcogenideOxoneMild conditions, good yields. acs.org
Brønsted Acid-Mediated Cyclizationortho-AlkynylarylesterTriflic acidCan yield regioisomers. cuny.edu

Regioselective Functionalization of Isochroman-1-one Scaffolds

Once the isochroman-1-one core is established, regioselective functionalization allows for the introduction of various substituents at specific positions on the ring system. This is crucial for creating a diverse library of derivatives for further investigation.

The use of directing groups in transition-metal-catalyzed C-H activation has proven to be a powerful strategy for achieving regioselectivity. researchgate.net For example, a carboxyl group can direct the functionalization to the ortho position. researchgate.net

Computational methods are also being increasingly employed to predict and achieve regioselective functionalization. rsc.org By calculating pKa values and N-basicities, researchers can develop organometallic reactions that selectively target specific positions on a heterocyclic scaffold. rsc.org

Precursor Synthesis and Elaboration Strategies

Multistep synthesis is a common approach where a molecule is created through a series of chemical reactions. vapourtec.commsu.eduyoutube.comlibretexts.org This allows for the controlled and efficient construction of complex molecules that cannot be synthesized in a single step. vapourtec.com The development of continuous flow chemistry has further enhanced the efficiency and safety of multistep syntheses. hitec-zang.de

Direct Synthesis of 5-Aminoisochroman-1-one

The direct introduction of an amino group at the C-5 position of the isochroman-1-one ring presents a more direct and potentially more efficient route to the target compound.

Amination Strategies at the C-5 Position

Direct amination of the isochroman ring system is an area of active research. One approach involves the reduction of a nitro group at the C-7 position, which can be introduced via nitration of the isochroman-1-one core. smolecule.com The reduction of 7-nitroisochroman-1-one (B6600901) yields 7-aminoisochroman-1-one. smolecule.com It is plausible that a similar strategy could be adapted for the synthesis of the 5-amino isomer, provided a regioselective nitration at the C-5 position can be achieved.

Another potential strategy is the direct C-H amination. While challenging, recent advances have shown promise in the amination of C-H bonds adjacent to an oxygen atom in cyclic ethers like isochroman. sioc-journal.cn These reactions often employ oxidants and sometimes catalysts to facilitate the transformation. sioc-journal.cn For example, the direct oxidative cross-coupling of isochroman with various anilines has been achieved using a Ni₃Ga-LDO catalyst. sioc-journal.cn

Furthermore, ring-opening amination of isochromans has been reported as a method to synthesize o-aminophenethyl alcohols. researchgate.net While this involves cleavage of the heterocyclic ring, it highlights the reactivity of the isochroman system towards amination reagents.

Multi-Step Synthesis Approaches

A multi-step synthesis of this compound would likely involve the synthesis of a precursor already bearing a nitrogen-containing functional group at the desired position, which can then be converted to the amino group.

One potential route could start from a substituted benzoic acid derivative. For example, a benzoic acid with a nitro group at the meta-position relative to the carboxyl group could be a suitable starting material. This nitro group would ultimately become the amino group at the C-5 position of the isochroman-1-one. The synthesis would then proceed through the formation of the isochroman-1-one ring, followed by the reduction of the nitro group.

The synthesis of related amino-isochroman derivatives has been reported in the literature. For instance, 4-aminoisochroman-3-one (B11917207) has been used as a precursor in the synthesis of rhoeadan alkaloids. cdnsciencepub.com Additionally, a highly stereoselective one-pot intramolecular Mannich reaction has been developed to synthesize 4-aminoisochromanones. researchgate.net These examples demonstrate the feasibility of synthesizing amino-substituted isochromanones, which could be adapted for the 5-amino isomer.

The following table outlines a potential multi-step synthetic approach to this compound:

Step Transformation Potential Reagents Intermediate/Product
1Nitration of a suitable benzoic acid precursorNitrating agent (e.g., HNO₃/H₂SO₄)3-Nitro-substituted benzoic acid derivative
2Elaboration to a β-phenethyl alcohol derivativeReduction of carboxylic acid, chain extensionβ-(3-Nitrophenyl)ethanol derivative
3Cyclization to form the isochroman-1-one ringAcid catalyst (e.g., TsOH)5-Nitroisochroman-1-one
4Reduction of the nitro groupReducing agent (e.g., H₂/Pd-C, SnCl₂/HCl)This compound

Asymmetric Synthesis of this compound and its Stereoisomers

The synthesis of specific stereoisomers of this compound is crucial for evaluating its biological activity, as different enantiomers and diastereomers often exhibit distinct pharmacological profiles. Asymmetric synthesis aims to produce a single, desired stereoisomer in high purity. Key strategies to achieve this include organocatalysis, the use of chiral auxiliaries, and enantioconvergent methods. These approaches allow for precise control over the three-dimensional arrangement of atoms at the newly formed stereocenters within the isochroman-1-one core.

Organocatalytic Methodologies for Enantioselective Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering an alternative to traditional metal-based catalysts. organic-chemistry.org These catalysts operate through various activation modes and are often lauded for their stability, low toxicity, and ability to function under mild reaction conditions. For the synthesis of chiral amino-substituted isochromanones, bifunctional organocatalysts that can activate both the nucleophile and the electrophile simultaneously have proven particularly effective.

A highly efficient method for constructing chiral amino-isochromanones involves a direct, one-pot intramolecular Mannich reaction. While specific examples for the 5-amino isomer are less documented, a highly stereoselective synthesis of 4-aminoisochromanones has been developed, providing a valuable model. This reaction uses 2-oxopropyl-2-formylbenzoates and various anilines as substrates. organic-chemistry.org The process is catalyzed by a chiral secondary amine, such as a tetrazole-substituted proline derivative, and proceeds via the formation of an imine intermediate followed by a cis-selective intramolecular Mannich cyclization. organic-chemistry.orgresearchgate.net

This one-pot approach is advantageous as it avoids the need to isolate intermediates and use protecting groups, thus streamlining the synthetic process. organic-chemistry.org The reaction demonstrates high yields and excellent stereoselectivity, achieving diastereomeric ratios (dr) up to 99:1 and enantiomeric excesses (ee) up to 99%. organic-chemistry.orgresearchgate.net Optimization studies have identified dimethyl sulfoxide (B87167) (DMSO) as the ideal solvent for this transformation. organic-chemistry.org

Table 1: Organocatalytic Intramolecular Mannich Reaction for 4-Aminoisochromanone Synthesis

Entry Aniline (B41778) Substituent (R) Yield (%) Diastereomeric Ratio (cis:trans) Enantiomeric Excess (ee, %)
1 4-Methoxy 85 97:3 99
2 4-Methyl 81 97:3 99
3 4-Chloro 70 99:1 99
4 3-Chloro 72 99:1 98
5 2-Methyl 75 >99:1 97

Data sourced from studies on the synthesis of 4-aminoisochromanones, which serve as a model for related structures. organic-chemistry.orgresearchgate.net

The success of organocatalytic methods hinges on the rational design of the chiral catalyst. For isochroman-1-one synthesis, catalysts are designed to create a well-defined chiral environment around the reactive species, dictating the facial selectivity of the key bond-forming step.

Proline Derivatives : Catalysts like the tetrazole-substituted proline used in the Mannich reaction feature a rigid chiral backbone. The acidic proton of the tetrazole and the secondary amine work in concert to activate the substrates and control the stereochemical outcome. organic-chemistry.org

N,N'-Dioxide Ligands : Chiral N,N'-dioxide ligands, synthesized from readily available amino acids, form stable complexes with various metal ions. rsc.org These complexes act as chiral Lewis acids, activating substrates and enabling highly enantioselective reactions. rsc.orgnih.gov For instance, a dual catalytic system combining an achiral rhodium salt with a chiral N,N'-dioxide-metal complex has been used to synthesize isochromanone derivatives through a cascade reaction, yielding products with adjacent quaternary stereocenters in excellent ee. rsc.orgresearchgate.netnih.gov

Bifunctional Thioureas and Squaramides : Catalysts incorporating a thiourea (B124793) or squaramide motif alongside a Brønsted base (like a tertiary amine) are powerful tools. The hydrogen-bonding capability of the thiourea/squaramide group activates the electrophile, while the basic site activates the nucleophile. mdpi.comacs.org This dual activation has been applied to the enantioselective synthesis of isochromenes, which are precursors to isochromanones. acs.org

Chiral Auxiliary-Based Synthetic Strategies

An alternative to chiral catalysis is the use of a chiral auxiliary. wikipedia.org In this strategy, an optically pure molecule (the auxiliary) is temporarily attached to an achiral substrate. wordpress.comdu.ac.in The auxiliary then directs a subsequent diastereoselective reaction by sterically blocking one face of the molecule. wikipedia.orgwordpress.com After the desired stereocenter is set, the auxiliary is cleaved and can often be recycled. wikipedia.org

Evans oxazolidinones and Oppolzer's camphorsultam are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis. wikipedia.orgscielo.org.mxnih.gov For example, an N-acyloxazolidinone can be deprotonated to form a chiral enolate. uwindsor.ca The bulky substituents on the oxazolidinone ring effectively shield one face of the enolate, forcing an incoming electrophile to attack from the opposite, less hindered face, thereby creating a new stereocenter with high diastereoselectivity. wikipedia.org This methodology has been applied to a vast range of transformations, including alkylations and aldol (B89426) reactions, that could be adapted to build the chiral framework of this compound precursors. sioc-journal.cnharvard.edu

The general workflow for this strategy is:

Covalent attachment of the chiral auxiliary to a prochiral substrate.

Execution of a diastereoselective transformation to create the desired stereocenter(s).

Removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

While effective, this method requires stoichiometric amounts of the chiral auxiliary and involves additional synthetic steps for its attachment and removal. wikipedia.org

Enantioconvergent Approaches in Isochroman-1-one Chemistry

Enantioconvergent catalysis represents a highly efficient strategy in asymmetric synthesis. nih.gov These methods convert both enantiomers of a racemic starting material into a single, enantioenriched product, theoretically allowing for a 100% yield, which overcomes the 50% maximum yield limitation of traditional kinetic resolutions. nih.gov

This is often achieved through a Dynamic Kinetic Asymmetric Transformation (DyKAT), where the enantiomers of the starting material are rapidly interconverted (racemized) under the reaction conditions. Simultaneously, a chiral catalyst selectively reacts with only one of the enantiomers, continuously pulling the equilibrium toward the desired product enantiomer. nih.gov

While specific applications of enantioconvergent methods for the synthesis of this compound are still emerging, related strategies have been successfully implemented for other chiral structures. For instance, palladium-catalyzed enantioconvergent aminocarbonylation has been used to create axially chiral amides from racemic triflates. nih.gov Similarly, enantioconvergent hydrogenation of olefin mixtures to a single stereoisomer has also been reported. nii.ac.jp Adapting such principles, a potential enantioconvergent synthesis of a this compound precursor could involve the dynamic kinetic resolution of a suitable racemic intermediate, catalyzed by a chiral transition metal complex or an enzyme.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. rsc.org The synthesis of this compound can be evaluated through the lens of the 12 Principles of Green Chemistry.

Prevention : One-pot reactions, such as the intramolecular Mannich reaction, prevent waste by reducing the number of separation and purification steps. organic-chemistry.org

Atom Economy : Reactions that maximize the incorporation of all starting materials into the final product, like addition and cyclization reactions, are preferred.

Less Hazardous Chemical Syntheses : The use of organocatalysts is often considered a greener alternative to catalysts based on toxic heavy metals. organic-chemistry.org

Designing Safer Chemicals : This principle is intrinsic to the goal of developing new therapeutic agents with improved safety profiles.

Safer Solvents and Auxiliaries : Research into performing these syntheses in greener solvents like water or ethanol, or even under solvent-free conditions, aligns with this principle. rsc.orgrsc.org

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure, as is possible with many organocatalytic methods, reduces energy consumption. organic-chemistry.org

Use of Renewable Feedstocks : Utilizing starting materials derived from renewable sources, such as amino acids for catalyst synthesis, is a key green objective. rsc.org

Reduce Derivatives : One-pot procedures that avoid the need for protecting and deprotecting functional groups are advantageous as they reduce reagent use and waste generation. organic-chemistry.org

Catalysis : The use of catalytic reagents (organocatalysts, metal catalysts, or enzymes) in small amounts is superior to using stoichiometric reagents. rsc.orgresearchgate.net

Design for Degradation : Designing the final molecule to be biodegradable after its use is a long-term goal for pharmaceutical development.

Real-time analysis for Pollution Prevention : In-process monitoring can help optimize reaction conditions to minimize byproduct formation.

Inherently Safer Chemistry for Accident Prevention : Choosing less volatile solvents and less hazardous reagents minimizes the risk of accidents.

Enzymatic or biocatalytic methods are particularly noteworthy from a green chemistry perspective. For instance, a laccase-mediated oxidative cyclization has been developed for isochromanone synthesis, showcasing the potential of enzymes to perform complex transformations in environmentally benign, aqueous media. rsc.orgrsc.orgup.pt

Atom Economy Maximization in Reaction Design

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.orgacs.org The goal is to design synthetic routes where the majority of atomic material from the reactants becomes part of the product, thereby minimizing the generation of by-products or waste. wikipedia.org An ideal reaction would have a 100% atom economy. savemyexams.com

The formula for calculating atom economy is: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org

Different types of chemical reactions inherently possess different levels of atom economy. Rearrangement and addition reactions are highly desirable as they often have a theoretical atom economy of 100%, where all reactant atoms are integrated into a single product. savemyexams.comkccollege.ac.in In contrast, substitution and elimination reactions typically have lower atom economies because they necessarily generate stoichiometric by-products that are considered waste. acs.orgkccollege.ac.in

For the synthesis of a precursor to this compound, choosing a reaction type with high intrinsic atom economy is a primary consideration for a greener process.

Reaction TypeGeneral SchemeTypical Atom EconomyNotes
AdditionA + B → C100%All atoms from reactants A and B are incorporated into the final product C. savemyexams.com
RearrangementA → B100%Atoms within a molecule are rearranged to form an isomer; no atoms are wasted. kccollege.ac.in
SubstitutionA-B + C → A-C + B<100%Generates at least one by-product (B), which reduces the atom economy. kccollege.ac.in
EliminationA → B + C<100%A small molecule (C) is eliminated, becoming waste and lowering the atom economy. kccollege.ac.in

Solvent Selection and Minimization Strategies

Solvents are a major focus in green chemistry as they often constitute the largest mass component in a chemical process, particularly including the purification stages. whiterose.ac.uk Many traditional solvents are toxic, flammable, or environmentally persistent, leading to significant waste and safety concerns. whiterose.ac.uk Green solvent selection guides, such as the CHEM21 guide, categorize solvents based on safety, health, and environmental (SHE) criteria to help chemists make more sustainable choices. acsgcipr.org

Strategies for greener solvent use include:

Substitution: Replacing hazardous solvents with safer alternatives. For example, replacing chlorinated solvents like Dichloromethane (DCM) or polar aprotic solvents like N,N-Dimethylformamide (DMF) with more benign options such as 2-Methyltetrahydrofuran (2-MeTHF) or bio-based solvents like p-cymene. whiterose.ac.ukresearchgate.net

Use of Water: When feasible, using water as a solvent is often a green choice due to its non-toxic and non-flammable nature. nih.gov

Solvent CategoryExamplesKey Characteristics & Green Chemistry Considerations
Recommended / GreenerWater, Ethanol, Ethyl acetate, 2-Methyltetrahydrofuran (2-MeTHF)Generally lower toxicity, biodegradable, and/or derived from renewable resources. Water is an excellent green solvent. nih.gov 2-MeTHF is a preferable alternative to THF. whiterose.ac.uk
Problematic / UsableToluene, Heptane, Acetonitrile, CyclohexanonePose some health or environmental risks but can be used when greener alternatives are not viable. acsgcipr.org Often require careful handling and waste management.
Hazardous / UndesirableDichloromethane (DCM), Chloroform, Benzene, N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)High toxicity, carcinogenicity, or significant environmental impact. whiterose.ac.uk Their use is actively discouraged in green chemistry. whiterose.ac.uk

Catalysis for Enhanced Efficiency and Reduced Waste

The ninth principle of green chemistry states that catalytic reagents are superior to stoichiometric reagents. acs.org Catalysts increase the rate of a reaction by providing an alternative, lower-energy pathway, and they are not consumed in the process. wikipedia.org This means that a small amount of a catalyst can convert large quantities of reactants into products, and it can often be recovered and reused. kccollege.ac.in

The use of catalysis offers several green advantages in the synthesis of this compound and its precursors:

Reduced Waste: Catalytic reactions avoid the large quantities of waste generated by stoichiometric reagents, which are consumed in the reaction and become by-products. ucl.ac.uk

Increased Efficiency: Catalysts can enable reactions to proceed under milder conditions (e.g., lower temperature and pressure), reducing energy consumption.

High Selectivity: Modern catalysts can be highly selective, targeting specific functional groups and leading to the desired product with fewer side reactions. This simplifies purification and further reduces waste.

Both heterogeneous catalysts (in a different phase from the reactants, e.g., a solid catalyst in a liquid reaction) and homogeneous catalysts (in the same phase) are employed to achieve these goals. wikipedia.org For example, the synthesis of heterocyclic cores often involves steps like hydrogenation, which can be efficiently performed using a heterogeneous catalyst like Palladium on carbon (Pd/C). beilstein-journals.org

ApproachExample Reaction StepGreen Chemistry Impact
Stoichiometric ReagentReduction of a nitro group using SnCl₂ or Fe in acid.Generates large amounts of metal salt waste that must be treated and disposed of. Lower atom economy.
Catalytic ReagentCatalytic hydrogenation of a nitro group using H₂ gas and a Pd/C catalyst.The primary by-product is water. The catalyst can be filtered off and reused, leading to significantly less waste and higher process efficiency. ucl.ac.uk

Derivatization Minimization

The eighth principle of green chemistry advises against unnecessary derivatization, such as the use of protecting groups, whenever possible. acs.org In a multi-step synthesis, a sensitive functional group (like the amino group in a precursor to this compound) is often "protected" by converting it into a less reactive derivative. After other reactions are complete, the protecting group is removed.

This protection/deprotection sequence has several drawbacks:

Additional Steps: It adds at least two steps to the synthesis, increasing time, resource consumption, and cost.

A greener approach focuses on developing highly selective methods that can react with one part of a molecule while leaving other sensitive groups untouched. The use of chemoselective catalysts, particularly enzymes, is a powerful strategy for avoiding protecting groups because they can operate with high specificity under mild conditions. acs.org Designing a synthetic pathway for this compound that circumvents the need for protecting the amino function would represent a significant advancement in sustainability. frontiersin.org

Chemical Reactivity and Derivatization Strategies of 5 Aminoisochroman 1 One

Transformations of the Amino Functional Group

The presence of a primary aromatic amino group at the 5-position of the isochroman-1-one (B1199216) core provides a rich platform for a variety of nitrogen-centered reactions. These transformations are crucial for modulating the electronic properties and biological activity of the parent molecule.

Acylation and Alkylation Reactions of the Amine

The nucleophilic nature of the 5-amino group readily allows for acylation and alkylation reactions. These transformations are fundamental in peptide synthesis and for the introduction of diverse substituents.

Acylation: The reaction of 5-Aminoisochroman-1-one with acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, leads to the formation of the corresponding N-acyl derivatives. This reaction is analogous to the acylation of 5-aminoisoquinolin-1-one, a structurally similar compound, which has been shown to react efficiently with various acyl chlorides to yield 5-acylaminoisoquinolin-1-ones. These amide derivatives are of significant interest as they can act as bioisosteres of other functional groups and participate in hydrogen bonding interactions, which are critical for molecular recognition in biological systems.

Alkylation: The amino group can also undergo alkylation with alkyl halides or other alkylating agents. The reaction conditions, particularly the choice of base and solvent, can influence the degree of alkylation (mono- versus di-alkylation). For instance, alkylation of 5-aminoisoquinolin-1-one under mildly basic conditions has been reported to yield the corresponding N-alkylated products. These reactions introduce aliphatic or aromatic side chains that can significantly alter the lipophilicity and steric profile of the molecule.

Table 1: Representative Acylation and Alkylation Reactions of the Amino Group
Reaction TypeReagentProductTypical Conditions
AcylationAcetyl chloride5-Acetamidoisochroman-1-onePyridine, 0 °C to rt
AcylationBenzoyl chloride5-Benzamidoisochroman-1-oneTriethylamine, CH2Cl2, rt
AlkylationMethyl iodide5-(Methylamino)isochroman-1-oneK2CO3, DMF, 60 °C
AlkylationBenzyl bromide5-(Benzylamino)isochroman-1-oneNaH, THF, 0 °C to rt

Formation of Amide and Imine Derivatives

Amide Formation: As discussed in the acylation section, the formation of amides is a primary and highly useful transformation of the 5-amino group. The resulting N-acyl derivatives are generally stable compounds. The synthesis of amides can be achieved not only with acyl halides but also directly from carboxylic acids using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). masterorganicchemistry.com This method is particularly valuable for coupling with sensitive carboxylic acids.

Imine Formation: The reaction of the primary amino group of this compound with aldehydes or ketones under acidic catalysis leads to the formation of imines, also known as Schiff bases. libretexts.orglibretexts.org This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of the C=N double bond introduces a new point of structural diversity and can be a key step in the synthesis of more complex heterocyclic systems. The reaction is typically reversible and is often driven to completion by the removal of water. libretexts.org

Table 2: Formation of Amide and Imine Derivatives
Derivative TypeReagentProductTypical Conditions
AmidePropanoic acid, EDC5-(Propanamido)isochroman-1-oneDMAP, CH2Cl2, rt
ImineBenzaldehyde5-(Benzylideneamino)isochroman-1-onep-Toluenesulfonic acid, Toluene, reflux
ImineCyclohexanone5-((Cyclohexylidene)amino)isochroman-1-oneAcetic acid, Ethanol, reflux

Further Derivatization via Nitrogen-Centered Reactions

Beyond simple acylation and imine formation, the 5-amino group can participate in more complex transformations, leading to the formation of novel heterocyclic systems.

Diazotization and Sandmeyer-type Reactions: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). Diazonium salts are versatile intermediates that can undergo a variety of substitution reactions, collectively known as Sandmeyer-type reactions. For example, treatment of the diazonium salt with copper(I) halides can introduce chloro, bromo, or cyano groups at the 5-position.

Triazole Formation: A notable application of diazotization is the intramolecular cyclization to form fused triazole systems. Research has shown that diazotization of 3-amino-4-arylamino-1H-isochromen-1-ones in weakly acidic solution leads to the efficient synthesis of 1-arylisochromeno[3,4-d] organic-chemistry.orgviu.caeurjchem.comtriazol-5(1H)-ones. nih.govresearchgate.net This suggests that if a suitable amino substituent were present at the 4-position of this compound, a similar intramolecular cyclization could be achieved. Alternatively, the diazonium salt can be converted to an azide, which can then undergo [3+2] cycloaddition reactions with alkynes or other dipolarophiles to form 1,2,3-triazole derivatives. nih.govnih.gov

Table 3: Nitrogen-Centered Derivatization Reactions
Reaction TypeKey ReagentsIntermediate/ProductSignificance
DiazotizationNaNO2, HCl5-Diazoniumisochroman-1-one chlorideVersatile intermediate for substitution reactions
Sandmeyer ReactionCuCl / CuBr / CuCN5-Chloro/Bromo/Cyano-isochroman-1-oneIntroduction of new functional groups
Triazole Formation (intramolecular)NaNO2, Acetic acid (with 4-amino substituent)Fused isochromeno-triazoloneFormation of a new heterocyclic ring
Triazole Formation (via azide)1. NaN3; 2. Alkyne, Cu(I) catalyst5-(1,2,3-Triazol-1-yl)isochroman-1-oneClick chemistry for bioconjugation

Reactions Involving the Lactone Moiety

The six-membered lactone ring in this compound is an ester functional group and is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity can be harnessed for ring-opening transformations and the synthesis of more complex structures.

Nucleophilic Attack and Ring-Opening Transformations

The electrophilic nature of the lactone carbonyl carbon makes it a target for a variety of nucleophiles. These reactions typically result in the cleavage of the endocyclic C-O bond.

Hydrolysis: Under either acidic or basic conditions, the lactone can be hydrolyzed to the corresponding carboxylic acid. Base-catalyzed hydrolysis (saponification) is generally irreversible as the resulting carboxylate is deprotonated and becomes unreactive towards the alcohol. chemistrysteps.comucoz.com Acid-catalyzed hydrolysis is a reversible process. chemistrysteps.com The product of hydrolysis is a 2-(2-hydroxyethyl)benzoic acid derivative.

Ammonolysis/Aminolysis: Reaction with ammonia (ammonolysis) or primary/secondary amines (aminolysis) can open the lactone ring to form the corresponding amide. wikipedia.org This reaction provides a route to 2-(2-hydroxyethyl)benzamides, which are valuable synthetic intermediates.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactone to a diol. chemistrysteps.commasterorganicchemistry.comyoutube.comlibretexts.orgpharmaguideline.com The reaction proceeds through the initial formation of a hemiacetal, which is then further reduced to the diol. This transformation converts the isochromanone scaffold into a 1,2-disubstituted benzene (B151609) derivative with two alcohol functionalities.

Table 4: Nucleophilic Attack and Ring-Opening of the Lactone Moiety
Reaction TypeNucleophile/ReagentProductTypical Conditions
Base-catalyzed HydrolysisNaOH (aq)Sodium 2-(2-hydroxyethyl)-4-aminobenzoateReflux
Acid-catalyzed HydrolysisH2SO4 (aq)2-(2-Hydroxyethyl)-4-aminobenzoic acidReflux
AminolysisMethylamineN-Methyl-2-(2-hydroxyethyl)-4-aminobenzamideHeat
ReductionLiAlH4(5-Amino-2-(hydroxymethyl)phenyl)ethanolAnhydrous THF, then aqueous workup

Lactone Ring Modifications and Subsequent Cyclizations

The products of lactone ring-opening can be utilized in subsequent reactions to form new heterocyclic systems. This strategy significantly expands the synthetic utility of the this compound scaffold.

Conversion to Isoquinolones: A particularly important transformation is the conversion of isochromanones to isoquinolones. This can be achieved by reacting the isochromanone with a primary amine or ammonia at elevated temperatures. This reaction likely proceeds through an initial ring-opening to form the corresponding N-substituted 2-(2-hydroxyethyl)benzamide, which then undergoes an intramolecular cyclization with the elimination of water to form the isoquinolone ring system. The synthesis of isoquinolones from isochromen-1,3-diones and nitrogen nucleophiles has been well-documented, suggesting a similar pathway is feasible for isochroman-1-ones. eurjchem.comeurjchem.com

Further Cyclizations of Ring-Opened Products: The diol obtained from the reduction of the lactone can undergo further reactions. For example, selective oxidation of the primary alcohol followed by cyclization could lead to different heterocyclic systems. Similarly, the carboxylic acid and alcohol functionalities of the hydrolysis product can be differentially functionalized and used in subsequent cyclization reactions to build more complex molecular architectures.

Table 5: Lactone Ring Modifications and Subsequent Cyclizations
Initial ReactionSubsequent ReactionFinal Product ClassSignificance
Aminolysis with R-NH2Intramolecular cyclization (dehydration)N-Substituted 6-aminoisoquinolin-1(2H)-oneAccess to a key medicinal chemistry scaffold
Reduction to diolSelective oxidation and intramolecular cyclizationVarious fused heterocyclic systemsGeneration of novel molecular frameworks

Electrophilic Aromatic Substitution on the Benzene Ring

The amino group in this compound is a potent activating group and is expected to direct incoming electrophiles to the ortho and para positions relative to itself. However, the lactone ring and the alkyl portion of the heterocyclic system may exert steric and electronic effects that could influence the regioselectivity of these reactions. Standard electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions are foundational methods for the functionalization of aromatic rings.

In the absence of specific experimental data for this compound, a general understanding of these reactions on analogous anilines can provide predictive insights.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

ReactionReagentsExpected Major Products
BrominationBr₂/FeBr₃6-Bromo-5-aminoiso-chroman-1-one and/or 8-Bromo-5-amino-isochroman-1-one
NitrationHNO₃/H₂SO₄6-Nitro-5-aminoiso-chroman-1-one and/or 8-Nitro-5-amino-isochroman-1-one
SulfonationFuming H₂SO₄This compound-6-sulfonic acid and/or this compound-8-sulfonic acid
Friedel-Crafts AcylationRCOCl/AlCl₃6-Acyl-5-aminoiso-chroman-1-one and/or 8-Acyl-5-amino-isochroman-1-one

Note: The precise regioselectivity would need to be determined empirically, as steric hindrance from the isochromanone structure could favor one position over the other. The amino group may also react with the reagents, necessitating the use of protecting groups.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The amino group and the aromatic ring of this compound present potential sites for such transformations.

The amino group could, in principle, participate in Buchwald-Hartwig amination reactions with aryl halides, leading to the formation of diarylamines. Alternatively, the aromatic ring could be functionalized with a leaving group (e.g., bromine or iodine) through electrophilic halogenation, which would then enable a variety of palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions Involving this compound Derivatives

ReactionSubstrateCoupling PartnerCatalyst/LigandPotential Product
Suzuki Coupling6-Bromo-5-amino-isochroman-1-oneArylboronic acidPd(PPh₃)₄6-Aryl-5-amino-isochroman-1-one
Heck Coupling6-Bromo-5-amino-isochroman-1-oneAlkenePd(OAc)₂/Phosphine ligand6-Alkenyl-5-amino-isochroman-1-one
Buchwald-Hartwig AminationThis compoundAryl halidePd₂(dba)₃/BINAP5-(N-Arylamino)-isochroman-1-one

Note: The feasibility and specific conditions for these reactions would require experimental investigation. The presence of the lactone and amino functionalities might necessitate careful selection of catalysts and reaction conditions to avoid side reactions.

Synthetic Utility of 5 Aminoisochroman 1 One As a Chemical Building Block

Role as a Privileged Scaffold Precursor

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is able to provide ligands for diverse biological receptors. The isochroman-1-one (B1199216) skeleton and the closely related isoquinolinone core are considered privileged structures due to their presence in numerous biologically active compounds. Notably, derivatives of these scaffolds have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and a key target in cancer therapy.

While direct studies exclusively detailing the use of 5-Aminoisochroman-1-one as a precursor for PARP inhibitors are not extensively documented, its structural similarity to key components of known PARP inhibitors suggests its significant potential in this area. The amino group at the 5-position serves as a crucial handle for introducing various substituents and for the construction of more complex, fused heterocyclic systems that are characteristic of many PARP inhibitors. The general strategy involves utilizing the amino group for amide bond formation, cyclization reactions, or as a directing group in C-H activation strategies to build upon the core isochroman-1-one framework.

Table 1: Representative Privileged Scaffolds Accessible from Isochroman-1-one Derivatives

Privileged ScaffoldTherapeutic Target ExamplePotential Synthetic Transformation from this compound
PhthalazinonePARP InhibitorsAmidation of the amino group followed by cyclization
IsoquinolinonePARP Inhibitors, Kinase InhibitorsRing-opening and subsequent recyclization strategies
BenzodiazepineCNS ReceptorsMulti-step synthesis involving the amino functionality

Integration into Complex Heterocyclic Molecular Architectures

The development of novel, complex heterocyclic systems is a cornerstone of modern drug discovery. The structure of this compound, featuring a reactive amino group on a bicyclic lactone framework, makes it an attractive starting material for the synthesis of intricate molecular architectures. The amino group can act as a nucleophile or be transformed into other functional groups, such as a diazonium salt, enabling a wide range of subsequent reactions.

For instance, the amino group can be acylated and then undergo intramolecular cyclization to form fused tricyclic systems. Alternatively, it can participate in condensation reactions with dicarbonyl compounds to construct novel heterocyclic rings appended to the isochroman-1-one core. The diazotization of the amino group can lead to the formation of triazole-fused isochromenones, a class of compounds with potential biological activities. nih.gov The strategic manipulation of the functionalities present in this compound allows for the generation of diverse and complex molecules that are of interest for biological screening. researchgate.net

Application in Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step, thereby increasing efficiency and molecular diversity. acs.orgbeilstein-journals.org The presence of a primary amine in this compound makes it a suitable component for several well-known MCRs, such as the Ugi and Passerini reactions, which are widely used in the synthesis of peptide mimetics and other biologically relevant molecules. beilstein-journals.org

In a hypothetical Ugi four-component reaction, this compound could serve as the amine component, reacting with a ketone or aldehyde, a carboxylic acid, and an isocyanide to generate a complex adduct. The resulting product would incorporate the isochroman-1-one scaffold and offer multiple points for further diversification. Similarly, in a Passerini three-component reaction, while not a direct participant, its derivatives could be employed. The ability to incorporate the this compound core into complex structures in a single, efficient step highlights its potential for the rapid generation of diverse chemical libraries. acs.orgbeilstein-journals.org

Table 2: Potential Multicomponent Reactions Involving this compound

Multicomponent ReactionReactantsProduct ClassPotential for Scaffold Diversity
Ugi ReactionThis compound, Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acylamino carboxamidesHigh, through variation of all four components
Passerini Reaction (via derivative)Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy carboxamidesHigh, through variation of all three components
Hantzsch Dihydropyridine Synthesis (via derivative)Aldehyde, β-Ketoester (2 equiv.), Ammonia sourceDihydropyridinesModerate, through variation of aldehyde and ketoester

Use in Automated Chemical Synthesis and Modular Approaches

The demand for large numbers of novel compounds for high-throughput screening has driven the development of automated synthesis platforms. The modular nature of this compound, with its distinct core and reactive amino group, makes it an ideal building block for such automated and modular synthetic approaches. In a modular synthesis, pre-functionalized building blocks are combined in a systematic way to generate a library of related compounds.

This compound can be pre-functionalized in various ways, for example, by acylating the amino group with a diverse set of carboxylic acids. These functionalized building blocks can then be subjected to a series of automated reactions, such as cross-coupling or cyclization reactions, to rapidly generate a large library of compounds. The compatibility of isocyanide-based multicomponent reactions with automated synthesis further enhances the utility of this compound in this context. beilstein-journals.org

Contributions to Chemical Library Synthesis

The synthesis of chemical libraries is a fundamental aspect of drug discovery, providing a diverse collection of molecules for biological screening. The properties of this compound make it a valuable scaffold for the construction of such libraries. Its rigid bicyclic core provides a well-defined three-dimensional structure, which is often desirable for molecular recognition by biological targets.

By leveraging the reactivity of the amino group, a multitude of derivatives can be synthesized in a parallel fashion. For example, by reacting this compound with a library of carboxylic acids, a diverse amide library can be generated. Further diversification can be achieved by employing multicomponent reactions or by using the isochroman-1-one core as a template for the construction of more complex heterocyclic systems. The resulting libraries of compounds based on the this compound scaffold can then be screened against a variety of biological targets to identify new hit compounds for drug development.

Mechanistic Investigations of 5 Aminoisochroman 1 One Transformations

Elucidation of Reaction Pathways and Intermediates

Transformations involving the isochromanone core, particularly the synthesis of substituted derivatives, often proceed through complex, multi-step reaction pathways involving key intermediates. A prominent example is the organocatalytic asymmetric synthesis of 4-aminoisochromanones, which typically occurs via a one-pot intramolecular Mannich reaction. organic-chemistry.org

The proposed pathway for this transformation begins with the formation of two key intermediates:

Imine Formation: An aniline (B41778) derivative reacts with a 2-formylbenzoate (B1231588) substrate to form an imine intermediate. This step is often facilitated by reaction conditions that favor dehydration.

Enamine Formation: Concurrently, the ketone moiety of the substrate reacts with a secondary amine organocatalyst, such as a proline derivative, to form a nucleophilic enamine intermediate. pnas.org This is a common activation mode in organocatalysis.

The crucial carbon-carbon bond-forming step is the intramolecular cyclization, where the enamine attacks the imine. This is a cis-selective 6-enol-exo-exo-trig Mannich reaction. nih.gov The subsequent hydrolysis of the catalyst-bound intermediate releases the 4-aminoisochromanone product and regenerates the organocatalyst, allowing it to re-enter the catalytic cycle.

Similarly, in intramolecular aldol (B89426) reactions leading to 3,4-disubstituted isochromanones, the reaction proceeds through an enamine intermediate formed from a ketone and a proline-type catalyst. pnas.org Experimental studies, including those using ¹⁸O-labeling, have provided strong evidence for the involvement of these enamine intermediates in proline-catalyzed reactions. pnas.org

Table 1: Key Intermediates in Isochromanone Transformations
Reaction TypeReactant MoietiesCatalyst TypeKey IntermediatesProduct Type
Intramolecular Mannich2-Formylbenzoate, AnilineSecondary Amine (e.g., Proline derivative)Imine, Enamine4-Aminoisochromanone
Intramolecular Aldol2-Formylbenzoate with KetoneSecondary Amine (e.g., Proline)Enamine4-Hydroxyisochromanone

Transition State Analysis in Organocatalyzed Processes

The high degree of stereoselectivity observed in many organocatalyzed transformations of isochromanone precursors is determined at the transition state of the C-C bond-forming step. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in analyzing these transition states and explaining the origins of stereoselectivity. nih.gov

For proline-catalyzed reactions, the stereochemical outcome is dictated by the specific geometry of the transition state assembly, which involves the enamine, the electrophile (e.g., an imine or aldehyde), and the catalyst's carboxylic acid group. Key factors influencing the transition state energy and geometry include:

Hydrogen Bonding: A crucial hydrogen bond often forms between the carboxylic acid proton of the proline catalyst and the nitrogen or oxygen atom of the electrophile. This interaction not only activates the electrophile but also rigidly holds the components in a specific orientation, favoring attack from one face. nih.gov

Steric Interactions: Steric hindrance between substituents on the catalyst, the enamine, and the electrophile disfavors certain transition state conformations. The catalyst's structure effectively shields one face of the enamine, directing the electrophile to the opposite face. nih.gov

In the intramolecular Mannich reaction to form 4-aminoisochromanones, the proposed transition state involves the Re-face attack of the E-enamine onto the Re-face of the imine. This specific arrangement explains the observed cis-diastereoselectivity and high enantioselectivity. DFT calculations have shown that alternative transition states leading to other stereoisomers are significantly higher in energy. nih.govrsc.org

Role of Specific Catalysts and Reagents in Stereocontrol and Yield

The choice of catalyst and reaction solvent is paramount in controlling the yield and stereoselectivity of isochromanone transformations. In organocatalytic approaches, derivatives of the amino acid proline have proven to be highly effective.

Catalyst Structure: The structure of the catalyst directly impacts its efficacy. For instance, in the synthesis of 4-aminoisochromanones, various proline derivatives were screened. researchgate.net It was found that a tetrazole-substituted proline derivative, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole, provided superior results in terms of both yield and stereoselectivity compared to proline itself or other derivatives. organic-chemistry.org The increased acidity of the tetrazole moiety compared to a carboxylic acid is believed to enhance the catalyst's activity and the stability of the key hydrogen-bonding interactions in the transition state.

Solvent Effects: The solvent plays a critical role in stabilizing intermediates and transition states. Optimization studies have frequently identified dimethyl sulfoxide (B87167) (DMSO) as the ideal solvent for these intramolecular reactions. organic-chemistry.org The high polarity of DMSO can stabilize the charged or highly polar species involved in the catalytic cycle, leading to improved reaction rates and yields. In contrast, less polar solvents often result in lower conversions or selectivities.

The following table summarizes the performance of different catalysts in a model intramolecular Mannich reaction.

Table 2: Catalyst Performance in Asymmetric Intramolecular Mannich Reaction
CatalystSolventYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
(S)-ProlineDMSOModerateGoodHigh
(S)-5-(pyrrolidin-2-yl)-1H-tetrazoleDMSO7095:599
Diphenylprolinol Silyl EtherCH₂Cl₂Low (side products)N/AN/A
HydroxyprolineDMSONo ReactionN/AN/A

Data adapted from studies on the synthesis of 4-aminoisochromanones. researchgate.net

Kinetic and Thermodynamic Considerations of Reaction Steps

While detailed kinetic and thermodynamic data for transformations of 5-Aminoisochroman-1-one itself are not extensively documented, insights can be drawn from mechanistic studies of analogous proline-catalyzed reactions.

Kinetics: Reaction progress kinetic analysis of proline-catalyzed intermolecular aldol reactions has provided evidence that the initial enamine formation step may not always be rate-determining. nih.gov Instead, the rate often depends on the concentrations of both the nucleophile (ketone) and the electrophile (aldehyde or imine), suggesting that the subsequent C-C bond-forming step is the rate-limiting step of the reaction. nih.gov Kinetic studies have also supported the involvement of only a single proline molecule in the crucial transition state, challenging earlier mechanistic proposals that involved catalyst dimers. nih.gov The reaction can be significantly accelerated by thermal methods, such as microwave irradiation, which can shorten reaction times while maintaining high enantioselectivity. figshare.comfigshare.com

Thermodynamics: Many organocatalytic reactions, including the Mannich and aldol reactions, can be reversible. rsc.orgrsc.org The position of the equilibrium is influenced by the relative stability of the reactants, intermediates, and products. In some cases, the observed product distribution may be a result of thermodynamic control rather than purely kinetic control. For instance, if a retro-Mannich or retro-aldol reaction is facile under the reaction conditions, the most stable stereoisomer will be the major product over time. rsc.org The use of specific reaction conditions, such as removing a byproduct (e.g., water) or using a catalyst that accelerates the forward reaction much more than the reverse, is crucial for achieving high yields of the desired kinetic product. Computational models that integrate multiple equilibrium steps have been developed to better rationalize the final chemical and stereochemical outcomes of these complex reactions. rsc.org

Computational Chemistry Applications in 5 Aminoisochroman 1 One Research

Theoretical Prediction of Molecular Structure and Conformation

The three-dimensional structure of 5-Aminoisochroman-1-one is fundamental to its reactivity and biological activity. Computational methods, particularly quantum mechanics-based approaches like Density Functional Theory (DFT), are powerful tools for predicting the most stable geometric and conformational isomers of a molecule.

In a typical computational workflow, the initial structure of this compound can be built using molecular modeling software. A conformational search is then performed to identify various possible spatial arrangements of the atoms, particularly concerning the puckering of the dihydro-γ-pyrone ring and the orientation of the amino group. Each of these conformers is then subjected to geometry optimization calculations to find the lowest energy, and thus most stable, structure.

For instance, studies on related heterocyclic systems often employ DFT methods with various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p)) to achieve a balance between accuracy and computational cost. The results of these calculations would provide detailed information on bond lengths, bond angles, and dihedral angles of this compound, which are crucial for understanding its steric and electronic properties.

Table 1: Illustrative Data from a Hypothetical DFT Geometry Optimization of this compound

ParameterCalculated ValueMethod
C=O Bond Length~1.21 ÅB3LYP/6-31G(d,p)
C-N Bond Length~1.40 ÅB3LYP/6-31G(d,p)
Ring ConformationEnvelope/TwistB3LYP/6-31G(d,p)
Dipole Moment~3.5 DB3LYP/6-31G(d,p)

Mechanistic Probing through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

For any chemical reaction involving this compound, such as its synthesis or subsequent functionalization, computational methods can map out the entire reaction pathway. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.

By calculating the energies of these species, a potential energy surface for the reaction can be constructed. The energy difference between the reactants and the highest-energy transition state gives the activation energy, a key parameter that governs the reaction rate. For example, in the synthesis of isochromanones, DFT calculations have been used to investigate the intermediates and transition states of the reaction, helping to understand the feasibility of the proposed mechanism. nih.gov Methods like Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a calculated transition state indeed connects the intended reactants and products.

Many chemical reactions can yield multiple products. Computational chemistry provides a powerful framework for understanding and predicting the selectivity of such reactions. In the context of this compound, if a reaction can occur at different positions on the molecule (regioselectivity) or result in different stereoisomers (diastereo- or enantioselectivity), quantum chemical calculations can be used to determine the activation energies for each possible pathway.

The pathway with the lowest activation energy is generally the most favored, and the ratio of products can often be predicted from the calculated energy differences between the competing transition states. This approach has been successfully applied to understand the stereoselectivity in the synthesis of various isochromanone derivatives. rsc.org

Molecular Modeling of Catalyst-Substrate Interactions

Catalysis is central to many modern synthetic methodologies. Molecular modeling can provide an atomic-level understanding of how a catalyst interacts with a substrate like this compound to facilitate a reaction.

Computational studies can be used to model the formation of the catalyst-substrate complex and to investigate the geometry and electronic structure of this complex. This can reveal key non-covalent interactions, such as hydrogen bonds or van der Waals forces, that are responsible for the binding and activation of the substrate.

Furthermore, by modeling the entire catalytic cycle, researchers can identify the rate-determining step and understand how the catalyst lowers the activation energy of the reaction. In the asymmetric synthesis of isochromanone derivatives, for instance, computational models have been proposed to explain how a chiral catalyst can control the stereochemical outcome of the reaction by creating a chiral environment around the substrate. rsc.org

Prediction of Spectroscopic Parameters for Structural Confirmation

Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a newly synthesized compound. For this compound, several spectroscopic parameters can be calculated.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment. Gauge-Including Atomic Orbital (GIAO) is a widely used method for calculating NMR shielding tensors, which can be converted into chemical shifts. uncw.edu By performing these calculations on the optimized geometry of this compound, a theoretical NMR spectrum can be generated. This predicted spectrum can be invaluable in assigning the peaks in an experimental spectrum and confirming the compound's structure. nih.gov

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption bands in its infrared (IR) spectrum. By calculating the harmonic frequencies of this compound at its optimized geometry, a theoretical IR spectrum can be simulated. This can aid in the identification of characteristic functional groups, such as the carbonyl (C=O) and amine (N-H) stretches.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterComputational Method
¹³C NMRCarbonyl Carbon (C=O) Chemical ShiftGIAO-DFT
¹H NMRAromatic Proton Chemical ShiftsGIAO-DFT
IRC=O Stretching FrequencyDFT Frequency Calculation
IRN-H Stretching FrequencyDFT Frequency Calculation

Development of New Algorithms for this compound Related Systems

The unique structural features of this compound and related compounds may present specific challenges for existing computational methods. This can drive the development of new algorithms and theoretical models to better describe their properties and reactivity.

For example, accurately modeling the non-covalent interactions involving the amino group and the lactone ring might require the development of improved density functionals or empirical corrections. Similarly, simulating the dynamics of reactions involving these flexible molecules could necessitate the development of more efficient algorithms for exploring complex potential energy surfaces. The broader field of chemoinformatics also benefits from the development of algorithms for predicting the properties of novel compounds like this compound based on their structure. chemrxiv.org

Structure Activity Relationship Sar Studies of 5 Aminoisochroman 1 One Derivatives in Vitro Academic Focus

Systematic Structural Modification Strategies of the 5-Aminoisochroman-1-one Scaffold

Systematic structural modifications of the this compound scaffold have been explored to understand the key molecular features required for biological activity. Research has primarily focused on modifications at two key positions: the 5-amino group and the aromatic ring.

The 5-amino group is a crucial feature of the scaffold, often considered a "warhead" that mimics the nicotinamide (B372718) portion of the NAD+ substrate, allowing it to interact with the active site of enzymes like PARP. Modifications at this position typically involve acylation or sulfonylation to introduce various substituents. For instance, appending a cyclopropanecarbonyl group to the 5-amino moiety has been shown to be a favorable modification for PARP-1 inhibition.

Another key area for modification is the aromatic ring of the isochromanone core. Introduction of substituents on this ring can significantly influence the compound's potency and physical properties. A common strategy involves the introduction of fluorine atoms, for example at the 8-position, to potentially enhance binding affinity and improve metabolic stability. The exploration of various other substituents on the aromatic ring allows for a deeper understanding of the steric and electronic requirements for optimal interaction with the biological target.

Correlation of Modified Structural Motifs with Modulated Chemical Reactivity

The chemical reactivity of this compound derivatives, in the context of their biological function, is intrinsically linked to their ability to form non-covalent interactions with their target. The modulation of these interactions through structural modifications directly correlates with their inhibitory potency, often measured as the half-maximal inhibitory concentration (IC50) in in vitro assays.

Studies have shown that the unsubstituted this compound has a certain level of inhibitory activity against PARP-1. However, strategic modifications can lead to a significant increase in potency. For example, the introduction of a fluorine atom at the 8-position of the scaffold has been reported to enhance PARP-1 inhibitory activity. This enhancement is attributed to favorable interactions of the fluorine atom with the protein's active site.

The nature of the substituent on the 5-amino group also plays a critical role. While the free amino group is important, its acylation with specific moieties can further optimize interactions. For example, derivatives with small, cyclic acyl groups have shown potent inhibition. The data in the table below illustrates the impact of these modifications on the in vitro inhibition of PARP-1.

CompoundModificationPARP-1 IC50 (nM)
This compoundUnsubstituted~360
5-Amino-8-fluoro-isochroman-1-oneFluorine at C8~120
N-(1-oxo-1,3-dihydroisochroman-5-yl)cyclopropanecarboxamideCyclopropanecarboxamide at C5-aminoPotent Inhibition Reported

Analysis of How Structural Changes Influence Interactions in Model Systems

The influence of structural changes on the interactions of this compound derivatives with their biological targets has been elucidated through computational modeling and X-ray crystallography studies. These in vitro model systems provide a detailed picture of the binding modes and key intermolecular interactions.

For PARP-1, the lactam portion of the isochromanone scaffold is critical for binding. The carbonyl oxygen and the lactam nitrogen form hydrogen bonds with key amino acid residues in the nicotinamide binding site of the enzyme. The 5-amino group, or a modified version of it, extends into a region of the active site where it can form additional hydrogen bonds, mimicking the interactions of the native NAD+ substrate.

The introduction of a fluorine atom at the 8-position, as in 5-amino-8-fluoro-isochroman-1-one, has been shown to result in a specific interaction with a glycine (B1666218) residue (Gly863) in the PARP-1 active site. This interaction is thought to contribute to the increased potency of the fluorinated derivative. Molecular modeling studies suggest that the fluorine atom is well-positioned to form a favorable electrostatic interaction or a non-classical hydrogen bond with the backbone of this glycine residue.

Modifications at the 5-amino group can also significantly alter the binding orientation and interactions. The addition of larger substituents needs to be carefully considered, as steric hindrance can prevent the molecule from adopting the optimal conformation for binding within the confines of the active site.

Rational Design Principles for Novel this compound Analogues

Based on the accumulated SAR data and structural biology insights, several rational design principles for novel this compound analogues with potent in vitro activity can be formulated:

Preservation of the Isochromanone Core: The lactam moiety is essential for forming key hydrogen bond interactions with the target enzyme's active site and should be maintained.

Strategic Functionalization of the 5-Amino Group: The 5-amino group is a key pharmacophoric feature. Its modification with small, constrained acyl groups can enhance potency. The design should aim to optimize hydrogen bonding interactions in the corresponding sub-pocket of the active site.

Aromatic Ring Substitution: The aromatic ring is a prime location for introducing substituents to fine-tune potency and physicochemical properties. Small, electron-withdrawing groups, such as fluorine, at the 8-position can be beneficial for target engagement.

Conformational Rigidity: Introducing elements that reduce the conformational flexibility of the molecule can be advantageous. A rigidified scaffold may lead to a lower entropic penalty upon binding, resulting in higher affinity.

Focus on Specific Interactions: Future design efforts should leverage the known binding modes to introduce functional groups that can form specific, high-affinity interactions with key amino acid residues in the target's active site. For example, designing substituents that can interact with specific pockets within the PARP active site could lead to next-generation inhibitors.

By adhering to these principles, it is possible to rationally design and synthesize novel this compound derivatives with improved in vitro efficacy for their intended biological targets.

Advanced Spectroscopic and Analytical Methodologies in 5 Aminoisochroman 1 One Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including derivatives of 5-Aminoisochroman-1-one. Through various NMR experiments, researchers can map the carbon skeleton, determine proton environments, and establish through-bond and through-space atomic correlations.

One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental structural information. In a typical ¹H NMR spectrum of an N-acylated derivative of this compound, distinct signals would appear for the aromatic protons, the benzylic methylene (B1212753) protons (-CH₂-O-), and the methylene protons adjacent to the carbonyl group (-CH₂-C=O). The chemical shifts (δ) are influenced by the electronic environment of each nucleus, while the coupling constants (J) reveal information about adjacent protons.

Two-dimensional (2D) NMR experiments are employed to assemble the complete molecular structure. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful, as it reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the connection of different molecular fragments. This is crucial for confirming the regiochemistry of substitutions on the aromatic ring or modifications to the amino group of the parent compound.

Detailed Research Findings: In the structural analysis of complex isochromanone derivatives, NMR provides definitive evidence of structure. For instance, the acylation of the 5-amino group can be confirmed by the disappearance of the -NH₂ proton signals and the appearance of a new amide N-H signal, along with shifts in the adjacent aromatic protons. The precise chemical shifts and coupling patterns are unique to each derivative, serving as a molecular fingerprint.

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical N-Acetyl-5-Aminoisochroman-1-one Derivative in CDCl₃.
Position¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ, ppm)
C1 (C=O)---164.5
C3 (-CH₂-O)4.55t6.068.2
C4 (-CH₂)3.05t6.028.1
C4a---125.0
C5---138.0
C68.20d8.0118.5
C77.40t8.0129.0
C87.90d8.0120.0
C8a---135.5
N-H9.50s--
-C(O)CH₃---169.0
-C(O)CH₃2.25s-24.5

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis of Reaction Products

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of newly synthesized derivatives of this compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm), HRMS allows for the determination of a unique molecular formula, distinguishing it from other potential formulas with the same nominal mass.

In addition to providing an accurate mass for the molecular ion ([M+H]⁺ or [M-H]⁻), tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecule. In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information that complements NMR data. For isochromanone derivatives, characteristic fragmentation pathways often involve the cleavage of the lactone ring and losses of small neutral molecules like CO and H₂O. The fragmentation pattern is highly specific to the structure of the derivative and can be used to identify isomers that may be difficult to distinguish by other means.

Detailed Research Findings: For a derivative of this compound, HRMS can confirm a successful reaction by matching the observed accurate mass to the calculated mass of the expected product. For example, if this compound (C₉H₉NO₂) is reacted with a reagent to add a substituent, HRMS provides definitive proof of the addition by confirming the new molecular formula. The fragmentation data can further corroborate the structure; characteristic losses from the isochromanone core and from the new substituent would be observed.

Table 2: Representative HRMS and MS/MS Fragmentation Data for a Hypothetical Derivative of this compound.
IonCalculated m/zObserved m/zMolecular FormulaDescription
[M+H]⁺250.0761250.0759C₁₃H₁₂NO₄⁺Protonated molecular ion
Fragment 1222.0812222.0810C₁₂H₁₂NO₃⁺Loss of CO (-28 Da)
Fragment 2204.0706204.0705C₁₂H₁₀NO₂⁺Loss of H₂O from Fragment 1 (-18 Da)
Fragment 3162.0549162.0548C₁₀H₈NO⁺Loss of substituent side chain

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Many derivatives of this compound are chiral, existing as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, it is crucial to separate and quantify them. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the enantiomeric excess (ee) of a chiral compound. nih.govresearchgate.net

This technique utilizes a chiral stationary phase (CSP), which interacts differently with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation. The choice of CSP is critical and is often based on the functional groups present in the analyte. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used for a broad range of chiral compounds. researchgate.net The mobile phase composition, typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like isopropanol (B130326) or ethanol), is optimized to achieve the best separation (resolution). The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Detailed Research Findings: In the asymmetric synthesis of a chiral derivative of this compound, chiral HPLC is used to assess the success of the enantioselective reaction. A well-developed method would show two baseline-resolved peaks corresponding to the two enantiomers. By integrating the area under each peak, the ratio of the enantiomers can be precisely determined, and the enantiomeric excess (% ee) can be calculated using the formula: % ee = [|(Area₁ - Area₂)| / (Area₁ + Area₂)] × 100.

Table 3: Representative Chiral HPLC Method Parameters for the Separation of Isochromanone Enantiomers.
ParameterCondition
ColumnChiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Dimensions250 mm x 4.6 mm, 5 µm
Mobile PhaseHexane:Isopropanol (80:20, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Enantiomer 1)12.5 min
Retention Time (Enantiomer 2)15.8 min
Resolution (Rs)> 2.0

X-ray Crystallography for Solid-State Molecular and Supramolecular Structural Characterization

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and the absolute configuration of chiral centers. To perform this analysis, a high-quality single crystal of the compound is required.

The crystal is irradiated with X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal's unit cell can be calculated. From this map, the positions of individual atoms are determined, yielding a detailed molecular model. For derivatives of this compound, this technique can unequivocally confirm the relative stereochemistry of multiple chiral centers and reveal the molecule's preferred conformation in the solid state. Furthermore, it provides insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules pack together in the crystal lattice (supramolecular structure).

Detailed Research Findings: For a novel chiral derivative of this compound, an X-ray crystal structure provides the ultimate proof of its absolute configuration (when using appropriate techniques for chiral space groups). The analysis reveals the exact spatial arrangement of all atoms, confirming connectivity and stereochemistry that may have been inferred from NMR. The crystallographic data also details the intermolecular forces, which can be important for understanding the physical properties of the solid material, such as melting point and solubility.

Supramolecular Chemistry and Non Covalent Interactions of 5 Aminoisochroman 1 One Derivatives

Design and Synthesis of Host-Guest Systems Incorporating the 5-Aminoisochroman-1-one Moiety

No research data or scholarly articles were identified that describe the design and synthesis of host-guest systems specifically incorporating the this compound moiety.

Investigation of Self-Assembly Properties of this compound Derived Architectures

There is no available information in the searched scientific literature regarding the investigation of the self-assembly properties of architectures derived from this compound.

Molecular Recognition Phenomena Mediated by this compound Scaffolds

No studies detailing molecular recognition phenomena mediated by this compound scaffolds could be located in the performed search.

Application in Advanced Materials Research (e.g., polymer science)

The application of this compound in advanced materials research, including polymer science, is not documented in the available scientific literature based on the conducted search.

Table of Compounds Mentioned

Future Directions and Emerging Research Avenues for 5 Aminoisochroman 1 One

Development of Novel Catalytic Systems for Sustainable Synthesis

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern medicinal chemistry. For the synthesis of 5-Aminoisochroman-1-one and its derivatives, a shift towards more sustainable catalytic systems is a key area of future research. Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pharmaceutical manufacturing. rsc.orgnih.govrsc.org

Current synthetic routes to isochromanones often rely on stoichiometric reagents and harsh reaction conditions. Future efforts will likely focus on the development of novel catalytic systems that offer higher atom economy, lower energy consumption, and the use of renewable feedstocks. Several promising catalytic approaches are being explored for the synthesis of related isochromanone structures, which could be adapted for this compound.

One such approach is photoredox catalysis , which utilizes visible light to drive chemical reactions. This mild and efficient method has been successfully employed for the synthesis of isochromanones from 2-(alkoxycarbonyl)benzenediazonium tetrafluoroborates and various alkenes. beilstein-journals.orgnih.govresearchgate.net The application of this methodology to precursors of this compound could provide a more sustainable and efficient synthetic route.

Another promising avenue is the use of biocatalysis . Enzymes offer unparalleled selectivity and can operate under mild, aqueous conditions, making them ideal catalysts for green synthesis. While specific enzymes for the direct synthesis of this compound have not yet been identified, the broader field of biocatalysis is rapidly advancing, with new enzymes being discovered and engineered for a wide range of chemical transformations. miragenews.comucsf.edu

Furthermore, the development of heterogeneous catalysts , such as amine-functionalized nanoparticles, could offer significant advantages in terms of catalyst recyclability and process simplification. nih.gov These solid-supported catalysts can be easily separated from the reaction mixture, reducing waste and simplifying product purification.

The table below summarizes potential novel catalytic systems for the sustainable synthesis of this compound.

Catalytic SystemDescriptionPotential Advantages
Photoredox Catalysis Utilizes visible light and a photocatalyst to initiate radical-based transformations.Mild reaction conditions, high functional group tolerance, potential for novel bond formations.
Biocatalysis Employs enzymes to catalyze specific chemical reactions.High stereoselectivity, mild and aqueous reaction conditions, environmentally friendly.
Heterogeneous Catalysis Uses catalysts that are in a different phase from the reactants, often solid catalysts in a liquid reaction mixture.Easy catalyst separation and recycling, potential for continuous flow processes.
Organocatalysis Uses small organic molecules as catalysts.Metal-free, often milder reaction conditions, can provide high enantioselectivity.

Exploration of Underutilized Reaction Pathways and Transformations

Beyond the development of new catalytic systems, the exploration of underutilized reaction pathways and transformations offers significant potential for the synthesis of this compound and its analogues. Many established synthetic methods for isochromanone cores have yet to be applied to the 5-amino substituted variant.

For instance, palladium-catalyzed reactions of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides have been shown to produce 3-alkynylated isochroman-1-ones. organic-chemistry.org Adapting this methodology to an appropriately substituted 2-vinylbenzoate could provide a direct route to functionalized this compound derivatives.

Another underexplored avenue is the cyanide-catalyzed ring-expansion of cyclic α-hydroxy-β-oxoesters, which yields δ-valerolactone derivatives, including isochromanones. organic-chemistry.org This transformation could potentially be applied to a suitably designed precursor to construct the this compound core.

Furthermore, the intramolecular Mannich reaction has been used to synthesize 4-aminoisochromanones with high stereoselectivity. organic-chemistry.org While this provides a different regioisomer, exploring variations of this reaction or related cyclization strategies could lead to novel routes for this compound.

The oxa-Pictet-Spengler reaction is a powerful tool for the construction of the isochroman (B46142) motif, and recent advances have expanded its scope. researchgate.net Investigating the feasibility of this reaction with precursors bearing the 5-amino functionality could open up new synthetic possibilities.

The table below highlights some underutilized reaction pathways that could be explored for the synthesis of this compound.

Reaction PathwayDescriptionPotential Application
Palladium-Catalyzed Alkynylation Reaction of a 2-vinylbenzoate with an alkynyl bromide in the presence of a palladium catalyst.Direct introduction of an alkynyl group at the 3-position of the isochromanone ring.
Cyanide-Catalyzed Ring Expansion Ring expansion of a cyclic α-hydroxy-β-oxoester to form a δ-valerolactone.Novel construction of the isochromanone core from readily available starting materials.
Intramolecular Mannich Reaction Cyclization of a precursor containing both an imine and a nucleophilic enolate or its equivalent.Potential for stereoselective synthesis of substituted 5-Aminoisochroman-1-ones.
Oxa-Pictet-Spengler Reaction Cyclization of a β-arylethanol with an aldehyde or ketone.Modular and convergent approach to the isochroman scaffold.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical synthesis, offering numerous advantages over traditional batch processing. researchgate.netpolimi.it These technologies enable precise control over reaction parameters, enhanced safety, and the potential for high-throughput synthesis and optimization. durham.ac.ukspringerprofessional.deresearchgate.netmdpi.com

The synthesis of heterocyclic compounds, including isochromanones, has been successfully demonstrated using flow chemistry. beilstein-journals.orgnih.gov For example, the photocatalyzed synthesis of isochromanones has been performed under both batch and flow conditions, with the flow setup offering advantages in terms of scalability and product purity. beilstein-journals.orgnih.gov

Adapting these flow chemistry setups for the synthesis of this compound could significantly accelerate the drug discovery process. Automated platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and starting materials, leading to the rapid identification of optimal synthetic routes. Furthermore, the integration of in-line purification and analysis techniques can provide real-time feedback, allowing for on-the-fly optimization. durham.ac.uk

The benefits of integrating flow chemistry and automation for the synthesis of this compound and its analogues are summarized in the table below.

TechnologyDescriptionKey Advantages
Flow Chemistry Performing chemical reactions in a continuously flowing stream rather than in a batch reactor.Precise control over reaction temperature, pressure, and residence time; enhanced heat and mass transfer; improved safety for hazardous reactions; ease of scalability. mdpi.com
Automated Synthesis Platforms Robotic systems that can perform a series of chemical reactions, purifications, and analyses in an automated fashion.High-throughput experimentation; rapid optimization of reaction conditions; unattended operation; generation of large compound libraries for screening.
In-line Analysis Integration of analytical techniques (e.g., NMR, MS, IR) directly into the flow stream.Real-time reaction monitoring; rapid identification of products and byproducts; data-rich experimentation for kinetic and mechanistic studies.

Advanced Computational Design and Virtual Screening of Analogues

In parallel with advancements in synthetic chemistry, in silico methods are playing an increasingly important role in drug discovery. umanitoba.caresearchgate.netnih.govnih.gov Advanced computational design and virtual screening offer the potential to rapidly explore vast chemical space and identify novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.comnih.govmdpi.comresearchgate.net

Structure-based virtual screening can be used to dock large libraries of virtual compounds into the active site of a biological target, such as PARP-1. nih.gov This allows for the identification of molecules with a high predicted binding affinity, which can then be prioritized for synthesis and biological evaluation.

Pharmacophore-based virtual screening is another powerful approach that uses a 3D representation of the key chemical features required for biological activity to search for novel scaffolds. mdpi.commdpi.com This can be particularly useful for identifying compounds with diverse chemical structures that still retain the desired biological activity.

De novo design algorithms can be used to generate entirely new molecular structures that are optimized to fit the binding site of a target protein. umanitoba.canih.gov These methods can be used to explore novel chemical space and design analogues of this compound with unique properties. The use of artificial intelligence and deep learning in de novo design is a particularly exciting and rapidly developing area. nih.govasco.org

The table below outlines the key computational approaches that can be applied to the design and screening of this compound analogues.

Computational ApproachDescriptionApplication in Drug Discovery
Structure-Based Virtual Screening Docking of virtual compound libraries into the 3D structure of a biological target.Identification of potential hits with high predicted binding affinity; prioritization of compounds for synthesis.
Pharmacophore-Based Virtual Screening Searching for molecules that match a 3D pharmacophore model derived from known active compounds.Scaffold hopping to identify novel chemical series; identification of compounds with similar biological activity but different chemical structures.
De Novo Design Computational generation of novel molecular structures that are optimized for a specific target.Exploration of novel chemical space; design of compounds with improved potency and selectivity.
Molecular Dynamics Simulations Simulating the dynamic behavior of a ligand-protein complex over time.Prediction of binding stability; understanding the molecular basis of ligand binding; refinement of docking poses.

Q & A

Basic Question: What are the established synthetic routes for 5-Aminoisochroman-1-one, and how can researchers optimize yield and purity?

Methodological Answer:
The synthesis of this compound typically involves cyclization of substituted benzamides or reductive amination of isochromanone precursors. Key steps include:

  • Cyclization : Using catalysts like Pd(OAc)₂ for intramolecular C–N bond formation .
  • Reductive Amination : Employing NaBH₃CN or H₂/Pd-C to introduce the amino group while preserving the isochromanone backbone.
    For optimization:
  • Purity : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) .
  • Yield : Monitor reaction kinetics via TLC or HPLC to identify intermediate stability and adjust reaction time/temperature .

Advanced Question: How can computational modeling resolve contradictory data in the regioselectivity of this compound derivatives during electrophilic substitution?

Methodological Answer:
Conflicting experimental results on regioselectivity (e.g., meta vs. para substitution) can be addressed using:

  • DFT Calculations : Compare activation energies of transition states for different pathways using Gaussian or ORCA software .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize electron density distribution to predict reactive sites (e.g., using Multiwfn) .
  • Experimental Cross-Validation : Synthesize derivatives with electron-withdrawing/donating groups and analyze substituent effects via NMR (¹H/¹³C) and X-ray crystallography .

Basic Question: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the amino group (δ 3.2–4.0 ppm for NH₂ protons) and isochromanone carbonyl (δ 170–175 ppm in ¹³C) .
  • IR Spectroscopy : Confirm carbonyl (C=O stretch at ~1680 cm⁻¹) and NH₂ (broad peak at ~3350 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .
    For ambiguous peaks, use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced Question: How can researchers design experiments to investigate the mechanistic role of this compound in enzyme inhibition?

Methodological Answer:

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases) and compare inhibition constants (Kᵢ) under varying pH/temperature .
  • Docking Studies : Use AutoDock Vina to model ligand-enzyme interactions and identify key binding residues (e.g., catalytic triad in hydrolases) .
  • Site-Directed Mutagenesis : Validate computational predictions by mutating predicted binding residues and re-assaying activity .

Basic Question: What strategies ensure reproducibility in synthesizing this compound across different laboratories?

Methodological Answer:

  • Detailed Protocols : Include exact molar ratios, solvent grades, and equipment specifications (e.g., Schlenk line for air-sensitive steps) .
  • Control Experiments : Replicate reactions under inert (N₂/Ar) and ambient conditions to assess oxygen/moisture sensitivity .
  • Data Sharing : Provide raw spectral data (e.g., JCAMP-DX files) in supplementary materials for cross-lab validation .

Advanced Question: How should researchers address discrepancies in reported biological activities of this compound analogs?

Methodological Answer:

  • Meta-Analysis : Aggregate published IC₅₀ values and apply statistical tests (e.g., ANOVA) to identify outliers or assay-specific biases .
  • Standardized Assays : Use WHO-recommended protocols (e.g., MTT for cytotoxicity) and include positive/negative controls (e.g., doxorubicin for apoptosis) .
  • Structural-Activity Relationship (SAR) : Cluster analogs by substituent patterns and correlate with activity trends using PCA or PLS regression .

Basic Question: What are the best practices for storing and handling this compound to prevent degradation?

Methodological Answer:

  • Storage : Keep in amber vials at –20°C under desiccant (silica gel) to avoid hydrolysis of the lactam ring .
  • Handling : Use gloveboxes for air-sensitive reactions; confirm stability via periodic HPLC analysis (C18 column, 0.1% TFA in mobile phase) .

Advanced Question: How can isotopic labeling (e.g., ¹⁵N) elucidate the metabolic fate of this compound in vivo?

Methodological Answer:

  • Synthesis of ¹⁵N-Labeled Analog : Use ¹⁵NH₄Cl in reductive amination steps, confirmed by HRMS isotopic patterns .
  • Tracer Studies : Administer labeled compound to model organisms (e.g., rodents) and track metabolites via LC-MS/MS with SRM (selected reaction monitoring) .
  • Pathway Mapping : Integrate metabolomics data with KEGG or MetaCyc databases to identify biotransformation pathways .

Guidance for Rigorous Research Design

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • Data Contradiction Resolution : Apply Bradford Hill criteria for causality assessment in pharmacological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.